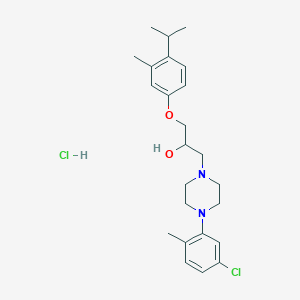

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

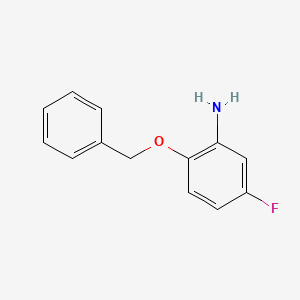

The compound "1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride" is a complex organic molecule that likely exhibits pharmacological properties due to the presence of a piperazine ring, a common feature in many drugs. The molecule consists of a piperazine core substituted with various functional groups that could influence its physical, chemical, and biological characteristics.

Synthesis Analysis

The synthesis of piperazine derivatives is well-documented in the literature. For instance, the preparation of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates in an ethereal solution, followed by the formation of hydrochlorides by passing hydrogen chloride into the solution . Similarly, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride is achieved through acetylation protection of ferulic acid, reaction with piperazine, and subsequent deacetylation . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and MS . These methods provide detailed information about the functional groups present and the overall molecular framework. The compound of interest would likely exhibit characteristic peaks in these spectra corresponding to its chloro, methyl, isopropyl, and phenoxy groups, as well as the piperazine ring and hydroxyl functionalities.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions due to their reactive sites. The piperazine nitrogen atoms can act as nucleophiles, while substituents on the aromatic rings can undergo electrophilic substitution reactions. The hydroxyl group in the compound may also be involved in reactions such as esterification or etherification . The specific reactivity of the compound would depend on the electronic and steric effects of the substituents.

Physical and Chemical Properties Analysis

The physicochemical properties of piperazine derivatives, such as melting point, solubility, surface activity, and acid-base characteristics, are influenced by their chemical structure . The compound "1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride" would have its unique set of properties that could be estimated using techniques like thin-layer chromatography, stalagmometric method, and UV/VIS spectrophotometry. These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Kumar et al. (2017) involves the design, synthesis, and pharmacological evaluation of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds were investigated for antidepressant and antianxiety activities, highlighting the potential use of piperazine derivatives in the development of new therapeutic agents (Kumar et al., 2017).

Synthesis and Characterization

Marvanová et al. (2016) described the synthesis and characterization of new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts as potential dual antihypertensive agents. This study exemplifies how chemical synthesis and characterization of piperazine derivatives can lead to the discovery of new drugs with specific therapeutic applications (Marvanová et al., 2016).

Antitumor Activity

Hakobyan et al. (2020) focused on the synthesis and evaluation of the antitumor activity of piperazine-based tertiary amino alcohols and their dihydrochlorides. The research aimed at understanding how these compounds influence tumor DNA methylation, indicating the role of piperazine derivatives in cancer research and potential treatments (Hakobyan et al., 2020).

properties

IUPAC Name |

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33ClN2O2.ClH/c1-17(2)23-8-7-22(13-19(23)4)29-16-21(28)15-26-9-11-27(12-10-26)24-14-20(25)6-5-18(24)3;/h5-8,13-14,17,21,28H,9-12,15-16H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKJCJOAGSFBJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC(=C(C=C3)C(C)C)C)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2499849.png)

![5-[(4-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2499850.png)

![[Benzotriazol-1-yl(phenyl)methyl]-trimethylsilane](/img/structure/B2499855.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2499857.png)

![3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B2499860.png)

![2-[(5-chloropyridin-2-yl)amino]-N-(3,4-dimethoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2499866.png)

![1-methyl-N-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2499868.png)